molecular formula C2H7N3S B1623377 Methylaminothiourea CAS No. 21185-13-7

Methylaminothiourea

Cat. No.: B1623377
CAS No.: 21185-13-7
M. Wt: 105.17 g/mol
InChI Key: JQPZTRBYIRCNAP-UHFFFAOYSA-N
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Description

Methylaminothiourea is an organosulfur compound with the chemical formula CH₃NHCSNH₂. It is a derivative of thiourea, where one of the hydrogen atoms in the amino group is replaced by a methyl group. This compound is of interest due to its diverse applications in organic synthesis, pharmaceuticals, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminothiourea can be synthesized through the reaction of methylamine with thiourea. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:

CH3NH2+CS(NH2)2CH3NHCSNH2+NH3\text{CH}_3\text{NH}_2 + \text{CS(NH}_2\text{)}_2 \rightarrow \text{CH}_3\text{NHCSNH}_2 + \text{NH}_3 CH3​NH2​+CS(NH2​)2​→CH3​NHCSNH2​+NH3​

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Methylaminothiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: It can be reduced to form methylamine and thiourea.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Methylamine and thiourea.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Methylaminothiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antithyroid drugs.

    Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber production.

Mechanism of Action

The mechanism of action of Methylaminothiourea involves its interaction with various molecular targets. For instance, in its role as an antithyroid agent, it inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity.

Comparison with Similar Compounds

    Thiourea: The parent compound, differing only by the absence of the methyl group.

    1,3-Dimethylthiourea: Another derivative with two methyl groups attached to the amino groups.

    Phenylthiourea: A derivative where a phenyl group replaces one of the hydrogen atoms in the amino group.

Uniqueness: Methylaminothiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its reactivity and potential biological activities compared to thiourea.

Properties

IUPAC Name

methylaminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPZTRBYIRCNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175416
Record name Hydrazinecarbothioamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21185-13-7
Record name Hydrazinecarbothioamide, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarbothioamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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